

# 5-O-Methylvisammioside: A Comprehensive Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: 5-O-Methylvisammioside  
(Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-O-Methylvisammioside, a chromone glycoside isolated from the roots of *Saposhnikovia divaricata*. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

## Spectroscopic Data

The structural elucidation of 5-O-Methylvisammioside has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the elemental composition and molecular weight of 5-O-Methylvisammioside.

Table 1: Mass Spectrometry Data for 5-O-Methylvisammioside

| Parameter                        | Value   | Source  |
|----------------------------------|---|---|
| Molecular Formula                | C <sub>22</sub> H <sub>28</sub> O <sub>10</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                 | 452.45 g/mol                                    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Ionization Mode                  | ESI (Negative)                                  | <a href="#">[4]</a>   |
| Precursor Ion [M-H] <sup>-</sup> | m/z 451.16                                      | <a href="#">[4]</a>   |

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The one- and two-dimensional NMR data provide the detailed structural framework of the molecule, allowing for the assignment of each proton and carbon atom. The data presented below is based on the analysis of 4'-O-β-D-glucopyranosyl-5-O-methylvisamminol, a synonym for 5-O-Methylvisammioside[\[5\]](#).

Table 2: <sup>1</sup>H NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD<sub>3</sub>OD)

| Position           | Chemical Shift ( $\delta$ )<br>in ppm | Multiplicity | Coupling Constant<br>(J) in Hz |
|--------------------|---------------------------------------|--------------|--------------------------------|
| Aglycone Moiety    |                                       |              |                                |
| 3                  | 3.25                                  | m            | 9.0                            |
| 4                  | 4.65                                  | m            |                                |
| 2'                 | 5.10                                  | t            |                                |
| 3'                 | 1.45                                  | s            |                                |
| 3'                 | 1.55                                  | s            |                                |
| 6                  | 6.20                                  | s            |                                |
| 8                  | 7.45                                  | s            |                                |
| 5-OCH <sub>3</sub> | 3.85                                  | s            |                                |
| 9-CH <sub>3</sub>  | 2.40                                  | s            |                                |
| Glucose Moiety     |                                       |              |                                |
| 1"                 | 4.35                                  | d            | 7.8                            |
| 2"                 | 3.20                                  | m            | 12.0, 5.5                      |
| 3"                 | 3.35                                  | m            |                                |
| 4"                 | 3.30                                  | m            |                                |
| 5"                 | 3.40                                  | m            |                                |
| 6"a                | 3.70                                  | dd           |                                |
| 6"b                | 3.88                                  | dd           |                                |
|                    |                                       |              |                                |

Table 3: <sup>13</sup>C NMR Spectroscopic Data for 5-O-Methylvisammioside (in CD<sub>3</sub>OD)

| Position           | Chemical Shift ( $\delta$ ) in ppm |
|--------------------|------------------------------------|
| Aglycone Moiety    |                                    |
| 2                  | 165.5                              |
| 3                  | 29.5                               |
| 4                  | 80.0                               |
| 4a                 | 105.0                              |
| 5                  | 160.0                              |
| 6                  | 98.0                               |
| 7                  | 162.0                              |
| 8                  | 108.0                              |
| 8a                 | 158.0                              |
| 9                  | 112.0                              |
| 2'                 | 90.0                               |
| 3'                 | 25.0                               |
| 3'                 | 26.0                               |
| 5-OCH <sub>3</sub> | 56.5                               |
| 9-CH <sub>3</sub>  | 20.5                               |
| Glucose Moiety     |                                    |
| 1"                 | 104.5                              |
| 2"                 | 75.0                               |
| 3"                 | 78.0                               |
| 4"                 | 71.5                               |
| 5"                 | 78.5                               |
| 6"                 | 62.5                               |

## Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of 5-O-Methylvisammioside from its natural source, *Saposhnikovia divaricata*.

### Isolation of 5-O-Methylvisammioside

The isolation of 5-O-Methylvisammioside from the roots of *Saposhnikovia divaricata* typically involves the following steps:

- **Extraction:** The dried and powdered roots of *S. divaricata* are extracted with a 70% ethanol solution[5].
- **Fractionation:** The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. 5-O-Methylvisammioside, being a glycoside, is typically enriched in the more polar fractions (e.g., n-butanol)[6].
- **Chromatographic Purification:** The target fraction is subjected to various chromatographic techniques for the final purification of 5-O-Methylvisammioside. A common and effective method is high-performance counter-current chromatography (HPCCC)[6]. The separation is optimized by testing different solvent systems, with a system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) being reported as successful[6].

### Spectroscopic Analysis

NMR spectra are recorded on high-field NMR spectrometers.

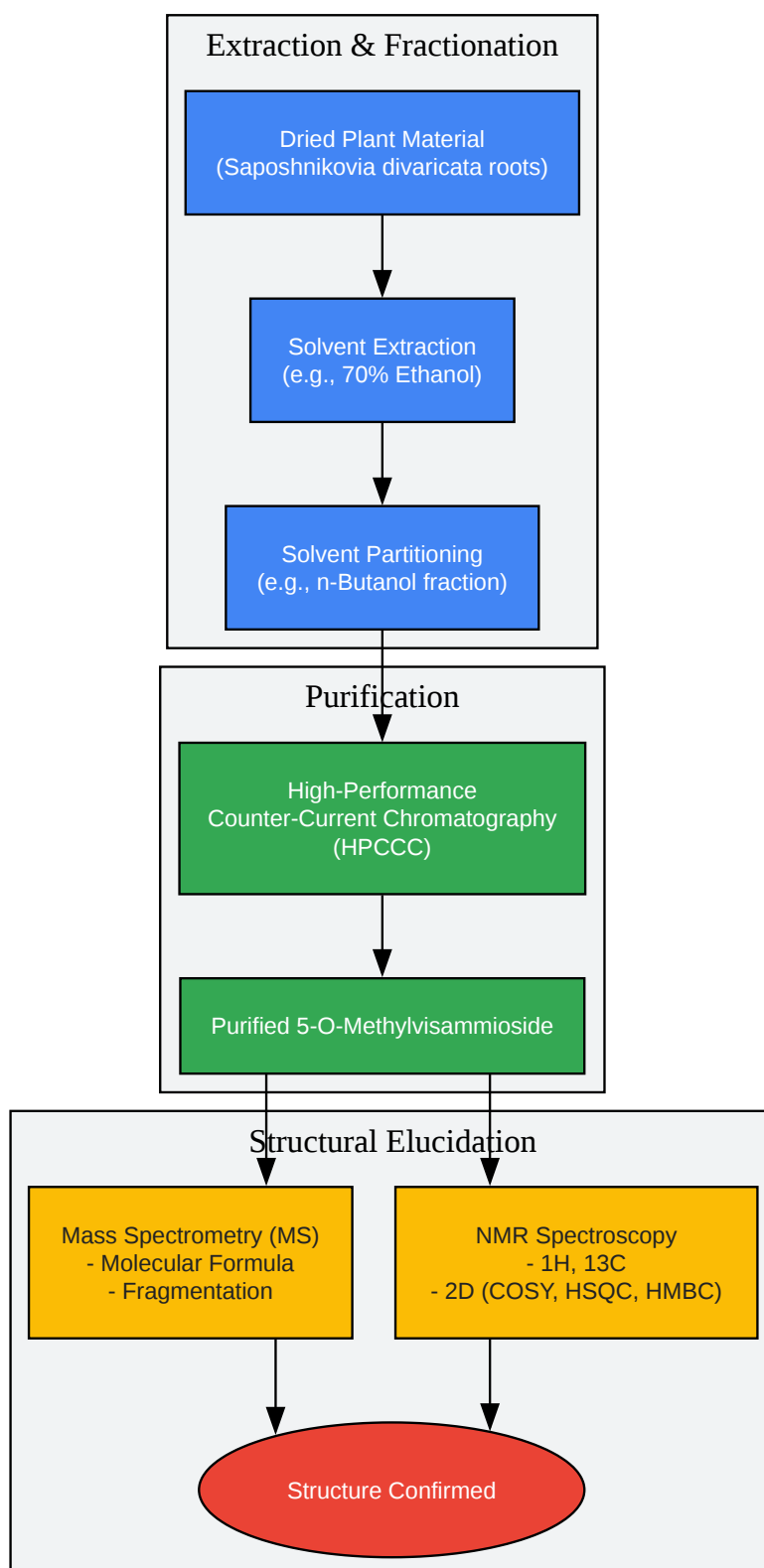
- **Sample Preparation:** Purified 5-O-Methylvisammioside is dissolved in a deuterated solvent, typically methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- **Data Acquisition:** <sup>1</sup>H NMR, <sup>13</sup>C NMR, and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are acquired to enable the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Mass spectrometric analysis is performed to determine the molecular weight and elemental composition of the compound.

- Instrumentation: A high-resolution mass spectrometer, such as a liquid chromatography-electrospray ionization-mass spectrometer (LC-ESI-MS), is commonly used[6].
- Method: The purified compound is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information. For 5-O-Methylvisammioside, analysis in negative ion mode is effective, showing a prominent  $[M-H]^-$  peak[4].

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like 5-O-Methylvisammioside.



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Caption: General workflow for the isolation and structural identification of 5-O-Methylvisammioside.

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- To cite this document: BenchChem. [5-O-Methylvisammioside: A Comprehensive Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597146#5-o-methylvisammioside-spectroscopic-data-nmr-ms]

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